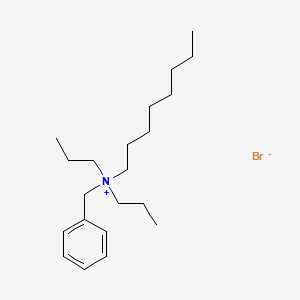
N-Benzyl-N,N-dipropyloctan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dipropyloctan-1-aminium bromide: is a quaternary ammonium compound characterized by the presence of a benzyl group, two propyl groups, and an octyl group attached to a nitrogen atom, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,N-dipropyloctan-1-aminium bromide typically involves the quaternization of N,N-dipropyloctan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dipropyloctan-1-amine in the chosen solvent.
- Add benzyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-N,N-dipropyloctan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of N,N-dipropyloctan-1-amine and benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, forming benzyl bromide and other oxidation products.
Reduction: Reduction reactions can occur at the nitrogen atom, leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: N,N-dipropyloctan-1-amine and benzyl alcohol.
Oxidation: Benzyl bromide and other oxidation products.
Reduction: Secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzyl-N,N-dipropyloctan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a surfactant and antimicrobial agent. It exhibits activity against a range of microorganisms, making it useful in the development of disinfectants and antiseptics.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also investigated for its potential use in gene therapy and as a stabilizer for therapeutic proteins.
Industry: this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also employed in the production of industrial cleaners and detergents.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dipropyloctan-1-aminium bromide involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function. The molecular targets include membrane lipids and protein structures, and the pathways involved include disruption of membrane integrity and inhibition of protein function.
Comparación Con Compuestos Similares
Benzalkonium Chloride: A quaternary ammonium compound with similar antimicrobial properties, used in disinfectants and antiseptics.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic Acid: A surfactant with similar applications in detergents and cleaners.
Uniqueness: N-Benzyl-N,N-dipropyloctan-1-aminium bromide is unique due to its specific combination of benzyl, propyl, and octyl groups, which confer distinct physicochemical properties. Its ability to form micelles and encapsulate hydrophobic molecules makes it particularly useful in drug delivery and formulation of personal care products. Additionally, its antimicrobial activity and surfactant properties make it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
90105-63-8 |
|---|---|
Fórmula molecular |
C21H38BrN |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
benzyl-octyl-dipropylazanium;bromide |
InChI |
InChI=1S/C21H38N.BrH/c1-4-7-8-9-10-14-19-22(17-5-2,18-6-3)20-21-15-12-11-13-16-21;/h11-13,15-16H,4-10,14,17-20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LVRMEOCBQQNZNU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


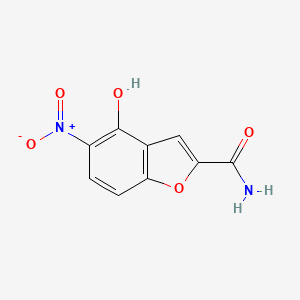
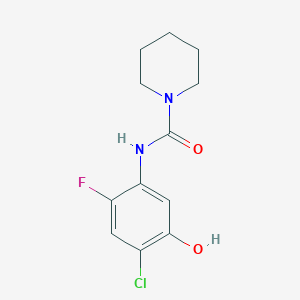


![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
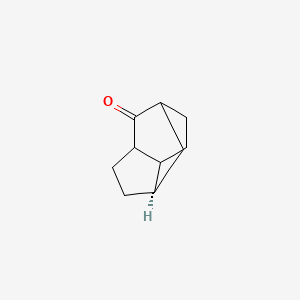
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
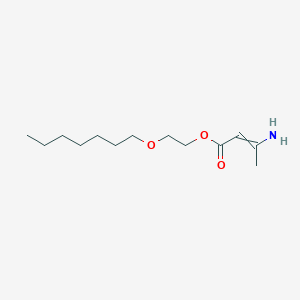
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)

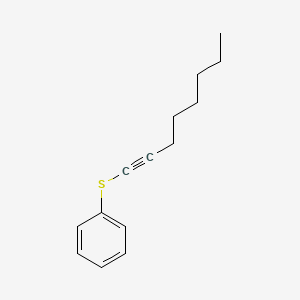
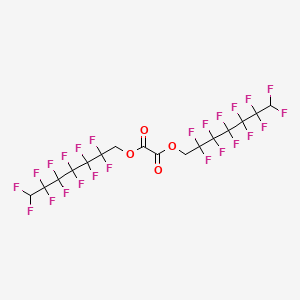
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
